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Allopregnanolone-d5

Cat. No.: B1150269
M. Wt: 323.46
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Description

Promotion of Neurogenesis and Neural Stem Cell Proliferation in Rodent Models

Research indicates that allopregnanolone (B1667786) can stimulate the generation of new neurons (neurogenesis) and the proliferation of neural stem cells.

Studies using rodent and human neural progenitor cells have shown that allopregnanolone significantly boosts their proliferation. nih.govnih.govpnas.orgnih.govcapes.gov.brresearchgate.net This effect is dose-dependent and has been observed in both healthy and disease-model animals. nih.govpnas.orgnih.govcapes.gov.brresearchgate.net For instance, in the 3xTgAD mouse model of Alzheimer's disease, allopregnanolone treatment restored the proliferation of neural progenitor cells in the subgranular zone of the hippocampus to normal levels. pnas.orgnih.govcapes.gov.brresearchgate.net This enhanced neurogenesis was correlated with improved cognitive function in these animals. pnas.orgnih.govcapes.gov.brresearchgate.net The newly formed cells were identified as being of neuronal lineage. nih.govnih.gov

The mechanism behind this proliferative effect involves the modulation of cell-cycle genes. nih.govnih.gov Allopregnanolone has been found to increase the expression of genes that promote cell division while inhibiting those that suppress it. nih.gov This process is linked to the activation of a voltage-gated L-type calcium channel. nih.govnih.gov

Table 1: Effects of Allopregnanolone on Neurogenesis in Rodent Models

Animal ModelKey FindingsReference
Rat Hippocampal Neuroprogenitor CellsDose-dependent increase in proliferation. nih.gov
Human Cerebral Cortex-derived Neural Stem CellsSignificant increase in proliferation. nih.gov
3xTgAD Mouse Model of Alzheimer'sRestored neurogenesis in the subgranular zone and reversed cognitive deficits. pnas.orgnih.govcapes.gov.brresearchgate.net

Oligodendrogenesis and White Matter Generation Research

In addition to promoting the birth of new neurons, allopregnanolone has been investigated for its role in the formation of oligodendrocytes and the generation of white matter.

In the 3xTgAD mouse model, allopregnanolone treatment was found to increase the expression of Olig2, a marker for oligodendrocyte precursor cells. nih.gov This was accompanied by an increase in the number of Olig2-positive cells within the corpus callosum, a major white matter tract in the brain. nih.gov Furthermore, an increase in the myelin marker CNPase was observed, suggesting that allopregnanolone can promote myelination. frontiersin.org These findings point to allopregnanolone's potential to support the regeneration of white matter, which is often compromised in neurodegenerative diseases. nih.gov

Attenuation of Amyloid Pathology in Transgenic Mouse Models

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain. Preclinical studies suggest that allopregnanolone may help to reduce this pathology.

In the 3xTgAD mouse model, allopregnanolone treatment has been shown to significantly decrease the burden of Aβ. frontiersin.orgalzdiscovery.org This reduction in Aβ was observed in critical brain regions such as the hippocampus, cortex, and amygdala. frontiersin.orgalzdiscovery.org The effects of allopregnanolone on Aβ levels appear to be dependent on the treatment regimen, with intermittent dosing showing more beneficial effects than continuous exposure. mdpi.comalzforum.org For example, a once-per-week treatment regimen was found to be optimal for reducing Aβ pathology in male 3xTgAD mice. frontiersin.orgmdpi.com

The mechanism for this reduction is thought to involve the suppression of Aβ-induced neurotoxicity and the regulation of cholesterol homeostasis, which in turn can influence the production of Aβ. frontiersin.orgmdpi.com

Investigations into Cholesterol Homeostasis Regulation in Brain

Maintaining the balance of cholesterol in the brain is crucial for normal function, and its dysregulation has been linked to neurodegenerative diseases. frontiersin.org

Allopregnanolone has been shown to regulate cholesterol homeostasis by increasing the expression of liver-X-receptor (LXR) and pregnane-X-receptor (PXR). frontiersin.orgalzdiscovery.orgalzdiscovery.org These receptors play a key role in cholesterol efflux from cells. frontiersin.orgalzdiscovery.orgalzdiscovery.org In the 3xTgAD mouse model, allopregnanolone treatment initiated before the onset of Aβ pathology led to increased expression of LXR, PXR, and HMG-CoA reductase, an enzyme involved in cholesterol synthesis. frontiersin.org This suggests that allopregnanolone can activate pathways that help to clear cholesterol, which may in turn reduce the formation of Aβ. frontiersin.org

In the Niemann-Pick Type C (NPC) mouse model, a single injection of allopregnanolone significantly reduced cholesterol accumulation in various brain regions. nih.gov

Anti-inflammatory and Oxidative Stress Research in Neurodegenerative Contexts

Neuroinflammation and oxidative stress are common features of many neurodegenerative diseases.

Allopregnanolone has demonstrated anti-inflammatory properties in several preclinical models. arizona.eduresearchgate.netnih.gov In a rat model of traumatic brain injury, it reduced levels of inflammatory cytokines like IL-1β and TNFα. alzdiscovery.org In mouse models of multiple sclerosis, allopregnanolone has been shown to ameliorate neuroinflammation. nih.gov Furthermore, in the 3xTgAD mouse model, it reduced microglial activation, a key component of the brain's inflammatory response. frontiersin.orgfrontiersin.org

Regarding oxidative stress, allopregnanolone has shown protective effects against Aβ-induced toxicity in cell culture models by reducing the generation of reactive oxygen species (ROS) and lipid peroxidation. e-century.us It has also been found to enhance the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD). e-century.us In wobbler mice, a model for motoneuron degeneration, allopregnanolone helped to modulate oxidative stress parameters. conicet.gov.ar

Table 2: Anti-inflammatory and Antioxidant Effects of Allopregnanolone

ModelKey FindingsReference
Rat Model of Traumatic Brain InjuryReduced levels of inflammatory cytokines (IL-1β, TNFα). alzdiscovery.org
Mouse Models of Multiple SclerosisAmeliorated neuroinflammation. nih.gov
3xTgAD Mouse ModelReduced microglial activation. frontiersin.orgfrontiersin.org
PC12 Cells (Aβ-induced toxicity)Decreased ROS generation, reduced lipid peroxidation, and enhanced SOD activity. e-century.us
Wobbler Mouse ModelModulated oxidative stress parameters. conicet.gov.ar

Preservation of Purkinje Cells in Cerebellar Development Models

Purkinje cells are a type of neuron found in the cerebellum that are crucial for motor coordination.

Studies in developing chicks have shown that allopregnanolone, produced in the pineal gland, plays a vital role in the survival of Purkinje cells. nih.govpnas.orgnih.govelifesciences.org Pinealectomy, the removal of the pineal gland, leads to a decrease in allopregnanolone levels in the cerebellum and subsequent apoptosis (programmed cell death) of Purkinje cells. pnas.org Administration of allopregnanolone to these chicks prevented this cell death by suppressing the activity of caspase-3, a key enzyme in the apoptotic pathway. nih.govpnas.org These findings highlight the neuroprotective role of allopregnanolone during cerebellar development. nih.gov While allopregnanolone is crucial for the survival of these cells, it does not appear to affect their dendritic growth or the formation of synapses. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25D5O2 B1150269 Allopregnanolone-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H25D5O2

Molecular Weight

323.46

IUPAC Name

1-[(3R,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16-,17+,18-,19-,20-,21+/m0/s1/i8D2,12D2,15D

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Synonyms

(3α,5α)-3-Hydroxy-2,2,3,4,4-d5-pregnan-20-one

Origin of Product

United States

Research on Allopregnanolone Biosynthesis and Metabolism

Endogenous Pathways of Neurosteroidogenesis

Allopregnanolone (B1667786) can be synthesized within the central nervous system (CNS) through two primary pathways: de novo synthesis originating from cholesterol and through the conversion of circulating steroid hormone precursors.

De Novo Synthesis from Cholesterol in Neural Tissues

The brain possesses the necessary enzymatic machinery to produce neurosteroids, including allopregnanolone, from the fundamental precursor, cholesterol. frontiersin.orgpnas.orgtandfonline.com This process, known as de novo neurosteroidogenesis, underscores the brain's capacity for independent steroid synthesis, which can persist even after the removal of peripheral steroid-producing glands. tandfonline.com

The initial and rate-limiting step in this pathway is the transport of cholesterol from the outer to the inner mitochondrial membrane. bioscientifica.com This translocation is facilitated by a protein complex that includes the translocator protein (TSPO) and the steroidogenic acute regulatory (StAR) protein. bioscientifica.com Once inside the mitochondrion, the cytochrome P450 side-chain cleavage enzyme (P450scc, also known as CYP11A1) catalyzes the conversion of cholesterol into pregnenolone (B344588). frontiersin.orgnih.gov Pregnenolone is the foundational precursor for all neurosteroids. frontiersin.org This synthesis occurs in both neurons and glial cells within the CNS. rupahealth.com From pregnenolone, the pathway continues toward allopregnanolone as described in the subsequent section.

Conversion from Steroid Hormone Precursors (e.g., Progesterone (B1679170), Pregnenolone)

Allopregnanolone is also synthesized in the brain from steroid hormone precursors that originate from peripheral glands, such as the adrenal glands and gonads, and cross the blood-brain barrier. pnas.orgtandfonline.com The most direct precursor for allopregnanolone is progesterone. wikipedia.org

The biosynthetic steps are as follows:

Pregnenolone to Progesterone: Pregnenolone, whether synthesized de novo in the brain or arriving from the periphery, is converted to progesterone. This reaction is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). frontiersin.orgnih.gov

Progesterone to 5α-dihydroprogesterone (5α-DHP): Progesterone is then irreversibly reduced to 5α-dihydroprogesterone (5α-DHP). This crucial, rate-limiting step is performed by the enzyme 5α-reductase. nih.govwikipedia.org

5α-DHP to Allopregnanolone: Finally, 5α-DHP is converted to allopregnanolone through the action of 3α-hydroxysteroid dehydrogenase (3α-HSD). pnas.orgnih.gov This final step is reversible, meaning allopregnanolone can be converted back to 5α-DHP. frontiersin.org

Enzymatic Regulation of Allopregnanolone Production

The synthesis of allopregnanolone is tightly controlled by the expression and activity of specific enzymes. The key regulatory points are the conversion of progesterone by 5α-reductase and the subsequent action of 3α-hydroxysteroid oxidoreductase.

5α-Reductase Isoforms (Type 1 and Type 2) and Activity

The conversion of progesterone to 5α-DHP is the rate-limiting step in allopregnanolone synthesis and is catalyzed by 5α-reductase (5α-R). wikipedia.orgnih.gov In humans and other mammals, there are two primary isoforms of this enzyme with well-described activity, Type 1 and Type 2, which have distinct properties and tissue distributions. mdpi.com

Characteristic5α-Reductase Type 1 (SRD5A1)5α-Reductase Type 2 (SRD5A2)
Primary Brain Location Widely distributed; neurons and glia nih.govpnas.orgRestricted distribution; mainly neurons nih.govresearchgate.net
Substrate Affinity Lower (micromolar range) mdpi.comHigher (nanomolar range) mdpi.com
Optimal pH Broad (6.0-8.5) oup.comSharp, acidic (~5.0) oup.com
Proposed Role Catabolic and neuroprotective bioscientifica.comSexually dimorphic functions bioscientifica.com

3α-Hydroxysteroid Oxidoreductase (3α-HSD) Involvement

The final step in allopregnanolone synthesis is the conversion of 5α-DHP to allopregnanolone, a reversible reaction catalyzed by 3α-hydroxysteroid dehydrogenases (3α-HSDs), also known as aldo-keto reductases (AKRs). nih.govconicet.gov.ar These enzymes use NADPH as a cofactor for the reductive reaction. mdpi.com In humans, several isoforms exist (e.g., AKR1C1, AKR1C2, AKR1C3, AKR1C4), and they are expressed in a region-specific manner in the brain. pnas.orgpnas.orgcapes.gov.br The major isoforms in the brain capable of synthesizing anxiolytic neurosteroids like allopregnanolone are AKR1C1 and AKR1C2. capes.gov.br The co-localization of 3α-HSD with 5α-reductase in principal output neurons (e.g., glutamatergic neurons in the cortex and hippocampus) suggests a concerted action of these enzymes to control allopregnanolone levels. pnas.org

Influence of Physiological States on Biosynthetic Enzyme Expression and Activity

The expression and activity of the enzymes responsible for allopregnanolone synthesis are not static; they are dynamically regulated by various physiological states.

Stress: Acute stress rapidly increases allopregnanolone levels in the brain, which is thought to be a homeostatic mechanism to dampen the stress response. nih.govmdpi.com However, chronic or prolonged stress is often associated with a decrease in allopregnanolone biosynthesis, which may be linked to a downregulation of 5α-reductase and 3α-HSD expression in brain regions like the amygdala and prefrontal cortex. frontiersin.orgbiorxiv.org

Menstrual Cycle: Allopregnanolone levels fluctuate across the menstrual cycle, largely mirroring progesterone levels. mdpi.com Levels are low during the follicular phase, rise in the early luteal phase, and peak during the mid-luteal subphase before declining. mdpi.com The activity of 5α-reductase appears to become saturated when progesterone levels rise rapidly in the early luteal phase, causing the ratio of allopregnanolone to progesterone to drop. mdpi.com Low progesterone levels, such as those seen after menopause, may lead to increased 5α-reductase activity. brittreuter.com

Pregnancy: During pregnancy, plasma and brain levels of progesterone and allopregnanolone increase dramatically, reaching their highest concentrations in the third trimester. frontiersin.orgtandfonline.com This is due to placental production and increased synthesis in the maternal and fetal brains. unige.ch Following delivery, the levels of both hormones plummet. frontiersin.org This dramatic shift is believed to play a role in maternal brain adaptation and fetal brain development and protection. unige.chfrontiersin.org

Physiological StateEffect on Allopregnanolone SynthesisEnzymatic Regulation Details
Acute Stress Increased synthesis nih.govmdpi.comRapid induction of biosynthetic pathways. frontiersin.org
Chronic Stress Decreased synthesis in specific brain regions frontiersin.orgbiorxiv.orgDownregulation of 5α-reductase and 3α-HSD expression. frontiersin.orgbiorxiv.org
Menstrual Cycle (Luteal Phase) Increased synthesis, peaking mid-luteal mdpi.comSynthesis follows progesterone levels; 5α-reductase activity becomes saturated. mdpi.com
Pregnancy (Third Trimester) Greatly increased synthesis frontiersin.orgtandfonline.comHigh expression and activity of enzymes in placenta, maternal, and fetal brains. unige.ch

Metabolite Interconversions and Isomer Research

Allopregnanolone is a naturally occurring neurosteroid synthesized in the body from the hormone progesterone. wikipedia.org The biosynthetic pathway involves a series of enzymatic conversions. In the nervous system, progesterone is first converted into 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase. wikipedia.orgnih.govpnas.org Subsequently, the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) converts this intermediate into allopregnanolone. wikipedia.orgpnas.orgresearchgate.net This final step is a reversible reaction, meaning allopregnanolone can be converted back into 5α-DHP by the same enzyme acting in the oxidative direction. pnas.orgresearchgate.netconicet.gov.ar

Allopregnanolone is one of four isomers of pregnanolone (B1679072). wikipedia.org Its isomers include:

Pregnanolone (5β-pregnan-3α-ol-20-one) : A stereoisomer of allopregnanolone. wikipedia.org

Isopregnanolone (5α-pregnan-3β-ol-20-one) : Also known as isoallopregnanolone or epiallopregnanolone, it is the 3β-epimer of allopregnanolone. wikipedia.orgwikipedia.org It is synthesized from progesterone via the actions of 5α-reductase and 3β-hydroxysteroid dehydrogenase. wikipedia.org

Epi-allopregnanolone : This term is often used interchangeably with isopregnanolone. wikipedia.orgrrpharmacology.ru The 3β-hydroxylated isomer of allopregnanolone has been shown to have antagonist effects at the GABA-A receptor. nih.gov

The levels of progesterone metabolites, including allopregnanolone, its precursor 5α-DHP, and isoallopregnanolone, are notably higher in the brain of pseudopregnant females compared to the male brain. nih.gov

Table 1: Key Enzymes and Conversions in Allopregnanolone Metabolism

PrecursorEnzymeProductReversible
Progesterone5α-reductase5α-dihydroprogesterone (5α-DHP)No
5α-dihydroprogesterone (5α-DHP)3α-hydroxysteroid dehydrogenase (3α-HSD)AllopregnanoloneYes
Allopregnanolone3α-hydroxysteroid dehydrogenase (3α-HSD)5α-dihydroprogesterone (5α-DHP)Yes
Progesterone5α-reductase & 3β-hydroxysteroid dehydrogenaseIsopregnanolone (Epi-allopregnanolone)No

The biological actions of allopregnanolone and its stereoisomers are highly specific, largely due to their differential interactions with the GABA-A receptor, the primary target for inhibitory neurotransmission in the brain. ontosight.ai Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, meaning it enhances the receptor's response to GABA. wikipedia.orgontosight.ai This modulation results in anxiolytic, sedative, and anticonvulsant effects. ontosight.ai

In contrast, its stereoisomers can have different or even opposing effects.

Epi-allopregnanolone (Isopregnanolone) , the 3β-hydroxy epimer, acts as a negative allosteric modulator of the GABA-A receptor. wikipedia.orgresearchgate.net It can antagonize some of the effects of allopregnanolone. wikipedia.org For instance, while allopregnanolone potentiates the GABA-A receptor current, epi-allopregnanolone can inhibit it, particularly at high GABA concentrations, by promoting receptor desensitization. rrpharmacology.ruresearchgate.net

Pregnenolone sulfate (B86663) and epi-allopregnanolone are considered GABA-A receptor antagonists. rrpharmacology.ru In one study, pregnenolone sulfate was able to overcome the inhibitory effects of allopregnanolone on GnRH release. bioscientifica.com

The neurogenic properties of allopregnanolone are also isomer-specific. Research has shown that allopregnanolone induces the proliferation of neural progenitor cells, while its stereoisomer 3β-hydroxy-5β-pregnan-20-one did not demonstrate the same effect. jneurosci.org

This stereoisomer-specific activity highlights the precise structural requirements for interaction with the neurosteroid binding sites on the GABA-A receptor. rrpharmacology.ruresearchgate.net

Anatomical and Cellular Sites of Synthesis in Preclinical Models

Allopregnanolone is synthesized de novo within the central nervous system (CNS) from cholesterol or from circulating steroid precursors like progesterone. researchgate.netnih.gov Its synthesis is not uniform across the brain, with certain regions showing higher concentrations and enzymatic activity. In preclinical models, key sites of synthesis include:

Hippocampus and Cerebral Cortex : These regions are significant sites for allopregnanolone synthesis. wikipedia.orgnih.govcardiff.ac.uk The enzymes 5α-reductase and 3α-HSD are co-localized in glutamatergic neurons of the cerebral cortex and hippocampus. nih.gov Studies in mice have shown that social isolation can lead to a decrease in allopregnanolone levels in the frontal cortex. pnas.org Reduced levels have also been noted in the temporal cortices of Alzheimer's disease patients. alzforum.org

Pineal Gland : The pineal gland has been identified as a major neurosteroidogenic organ, producing significantly more allopregnanolone than other brain regions in juvenile birds. frontiersin.orgfrontiersin.orgnih.gov Pineal-derived allopregnanolone is believed to play a crucial role in preventing the death of developing Purkinje cells in the cerebellum. frontiersin.orgnih.gov

Cerebellum : While the pineal gland is a primary source affecting the cerebellum, synthesis also occurs within the cerebellum itself, particularly in Purkinje cells. nih.govfrontiersin.org

Other Regions : The enzymatic machinery for allopregnanolone synthesis is also present in the olfactory bulb, amygdala, and thalamus. nih.gov

Table 2: Allopregnanolone Synthesis in Different CNS Regions

CNS RegionKey Findings from Preclinical ModelsCitations
Hippocampus Site of synthesis by pyramidal neurons. Allopregnanolone induces proliferation of hippocampal neural progenitor cells. wikipedia.orgnih.govjneurosci.org
Cortex Synthesis occurs in pyramidal neurons. Decreased levels observed in models of depression and social isolation. wikipedia.orgnih.govpnas.org
Pineal Gland A major site of allopregnanolone production, especially in juvenile birds, affecting cerebellar development. frontiersin.orgfrontiersin.orgnih.gov
Cerebellum Purkinje cells are a key site of synthesis and action. nih.govfrontiersin.org
Olfactory Bulb Contains the necessary enzymes for synthesis. nih.gov

Both neurons and glial cells are involved in the biosynthesis of allopregnanolone, with a complex interplay between different cell types. conicet.gov.ar

Glial Cells : It was initially believed that glial cells were the primary site of neurosteroid formation. frontiersin.org The first step in neurosteroid synthesis, the transport of cholesterol into the mitochondria, occurs preferentially in glial cells via the translocator protein (TSPO). researchgate.netnih.gov Glial cells, including astrocytes and oligodendrocytes, express the enzymes necessary for allopregnanolone synthesis. nih.govrrpharmacology.ru Experiments have shown that allopregnanolone is synthesized mainly by glial cells and then interacts with GABA-A receptors on nearby neurons in a paracrine fashion. rrpharmacology.ru Myelinating cells like oligodendrocytes in the CNS and Schwann cells in the PNS are also significant sites of synthesis. nih.govcardiff.ac.uk

Neuronal Synthesis : It is now established that specific types of neurons can also synthesize allopregnanolone. frontiersin.org Purkinje cells in the cerebellum are a well-documented example of neuronal neurosteroid production. frontiersin.org In the hippocampus and cortex, principal output neurons, such as pyramidal neurons, synthesize allopregnanolone, which can then act on the same cell (autocrine) or adjacent cells (paracrine). wikipedia.orgnih.gov This neuronal synthesis allows for a highly localized and rapid modulation of GABAergic neurotransmission. nih.gov

The synthesis pathway often involves a cooperative effort. Glial cells may produce pregnenolone from cholesterol, which is then taken up by neurons to be further metabolized into progesterone and subsequently allopregnanolone. researchgate.net

Research on Mechanisms of Action and Receptor Pharmacology

GABAergic System Modulation

The most well-characterized mechanism of action for allopregnanolone (B1667786) is its profound effect on the GABAergic system, the main inhibitory network in the brain.

Allopregnanolone is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. wikipedia.orgtocris.comfocusbiomolecules.com It binds to a site on the receptor complex that is distinct from the binding site for the neurotransmitter GABA. frontiersin.orgfrontiersin.org This binding enhances the receptor's response to GABA, potentiating the GABA-mediated chloride (Cl⁻) currents. frontiersin.orgwikipedia.orgphysiology.org This potentiation increases the inhibitory signaling in the brain. arvojournals.org At low nanomolar concentrations, allopregnanolone enhances the effect of GABA, but at higher micromolar concentrations, it can directly activate the GABA-A receptor's chloride channel even in the absence of GABA. nih.govnih.gov This dual action contributes to its effects, such as sedation and anxiolysis. wikipedia.org

Table 1: Modulatory and Direct Effects of Allopregnanolone on GABA-A Receptors

Concentration RangeMechanism of ActionEffect on Receptor
Nanomolar (nM)Positive Allosteric ModulationPotentiates GABA-evoked chloride currents. nih.gov
Micromolar (µM)Direct ActivationOpens the GABA-A receptor chloride channel directly. nih.govnih.gov

Table 2: Allopregnanolone Sensitivity based on GABA-A Receptor Subunit Composition

Receptor Subunit CompositionLocationSensitivity to AllopregnanolonePrimary Function
δ-containing (e.g., α4βδ)ExtrasynapticHigh wikipedia.orgnih.govTonic Inhibition frontiersin.orgfrontiersin.org
γ2-containing (e.g., α1β2γ2)SynapticLower frontiersin.orgPhasic Inhibition

By potentiating GABA-A receptor function, allopregnanolone significantly enhances the flow of chloride ions into neurons. frontiersin.orgphysiology.orgnih.gov This influx of negatively charged ions causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the action potential threshold. nih.gov The net result is a reduction in neuronal excitability, which underlies the compound's inhibitory effects on the central nervous system. physiology.orgarvojournals.orgnih.gov This potentiation of GABA-activated chloride currents is a key aspect of allopregnanolone's neurodepressive functions. physiology.orgresearchgate.net

The interaction between neurosteroids and the GABA-A receptor is highly stereoselective. The specific three-dimensional structure of the steroid molecule is critical for its activity. nih.gov Allopregnanolone, which has a 3α-hydroxy, 5α-pregnane structure, is substantially more potent as a positive modulator of GABA-A receptors than its 5β-isomer, pregnanolone (B1679072). frontiersin.orgfrontiersin.org This demonstrates that the steroid binding site on the receptor has a strict structural requirement. Studies have shown that the 5α-reduced steroids exhibit a high degree of enantiospecificity in their modulation of the GABA-A receptor, which is not seen with 5β-reduced steroids. frontiersin.orgnih.gov

Modulation of Other Neurotransmitter Systems

Beyond the GABAergic system, allopregnanolone also interacts with other key neurotransmitter systems.

Research indicates that allopregnanolone can modulate the dopamine (B1211576) system. Studies have shown that it can increase the release of dopamine in the nucleus accumbens. nih.govresearchgate.net More specifically, allopregnanolone has been found to enhance the activation of dopamine D1 receptors. mdpi.com This effect appears to be independent of its action on GABA-A receptors, as it was not blocked by a GABA-A antagonist. mdpi.com Further studies suggest that allopregnanolone enables the detrimental effects of D1 receptor activation on sensorimotor gating, a key process in information filtering in the brain. nih.govresearchgate.net This interaction points to a complex role for allopregnanolone in modulating dopaminergic pathways, which are critical for motivation, reward, and mood. nih.govfrontiersin.org

Influence on Dopamine Release in Specific Brain Regions

Allopregnanolone demonstrates a significant modulatory role on the mesolimbic dopamine system, which is crucial for reward processing and is implicated in various psychiatric disorders. nih.gov Research indicates that allopregnanolone can influence dopamine levels in key brain regions such as the nucleus accumbens and prefrontal cortex. nih.govresearchgate.net

Studies using fast-scan cyclic voltammetry in rats have shown that systemically administered allopregnanolone reduces evoked dopamine release in the nucleus accumbens. nih.govresearchgate.net This effect was observed in both male and female rats, although with some sex-specific differences in sensitivity. nih.gov Specifically, all tested doses of allopregnanolone decreased dopamine transmission in males, while in females, this effect was significant only at higher doses. nih.govresearchgate.net This suggests that the hormonal state, such as the estrous cycle in females, can modulate the neurosteroid's effect on dopamine release. nih.govresearchgate.net For instance, females in the proestrus stage, characterized by high progesterone (B1679170) levels, were found to be less responsive to allopregnanolone. nih.govresearchgate.net

The mechanism for this dopamine modulation is thought to be linked to allopregnanolone's primary action as a potent positive allosteric modulator of GABAA receptors. nih.gov Since GABAA receptors can regulate the activity of dopamine neurons, allopregnanolone's enhancement of GABAergic inhibition is hypothesized to reduce the phasic, or burst-firing, release of dopamine from the ventral tegmental area to the nucleus accumbens. nih.gov Furthermore, some research suggests that allopregnanolone can increase the baseline tonic release of dopamine in the nucleus accumbens and enhance the dopaminergic response to other substances like morphine. wikipedia.org

Table 1: Effect of Allopregnanolone on Evoked Dopamine Release in Rats

Sex Dose (mg/kg, IP) Effect on Evoked Dopamine Release in Nucleus Accumbens
Male 7.5 Decrease
Male 15 Stronger Decrease
Male 25 Stronger Decrease
Female 7.5 No significant difference from vehicle
Female 15 Decrease
Female 25 Decrease

Data sourced from studies measuring dopamine release in the nucleus accumbens following electrical stimulation of the ventral tegmental area. nih.gov

Interactions with Non-Classical Steroid Receptors

While well-known for its effects on GABAA receptors, allopregnanolone also interacts with non-classical steroid receptors, revealing alternative mechanisms for its broad neuroprotective and hormonal actions. researchgate.netnih.gov

Membrane Progesterone Receptors (mPRs)

Allopregnanolone can bind to and activate membrane progesterone receptors (mPRs), which belong to the progestin and adipoQ receptor (PAQR) family. wikipedia.orgresearchgate.netnih.gov This interaction represents a distinct pathway from the classical nuclear progesterone receptor (PR), to which allopregnanolone itself does not bind. wikipedia.orgresearchgate.net There are five subtypes of mPRs (α, β, γ, δ, ε), which are expressed in various neural tissues. researchgate.net

Research shows that mPRδ exhibits the highest binding affinity for allopregnanolone and is highly expressed throughout the human brain, including the forebrain, hypothalamus, and spinal cord. researchgate.netoup.com Allopregnanolone acts as an agonist at these receptors, often at low nanomolar concentrations. researchgate.netoup.comnih.gov Activation of mPRs, particularly mPRδ, by allopregnanolone stimulates G protein-dependent signaling pathways. researchgate.net For instance, it can activate stimulatory G proteins (Gαs), leading to an increase in second messengers like cAMP and the phosphorylation of kinases such as ERK, which in turn can inhibit apoptosis and promote cell survival in neuronal cells. researchgate.netoup.com This anti-apoptotic effect has been demonstrated in mPRδ-transfected cells and hippocampal neuronal cells at concentrations as low as 20 nM. researchgate.netoup.com

The interaction with mPRs provides a mechanism for allopregnanolone to exert neuroprotective effects independently of its GABAergic activity. nih.gov

Table 2: Allopregnanolone Interaction with Human Membrane Progesterone Receptor Subtypes

mPR Subtype Binding Affinity for Allopregnanolone Primary Signaling Pathway Documented Effect in Neuronal Cells
mPRδ (PAQR6) Highest affinity (IC50 of 151 nM) nih.gov Gs-protein dependent signaling researchgate.net Inhibition of apoptosis researchgate.netoup.com
mPRα (PAQR7) Effective ligand (RBA of 7.6% vs. progesterone) nih.gov Gi-protein dependent signaling (putative) researchgate.net Decrease in cAMP, anti-apoptotic actions nih.gov
mPRβ (PAQR8) Binds effectively nih.gov Gi-protein dependent signaling (putative) researchgate.net Neuroprotective effects (preliminary evidence) researchgate.net

Data sourced from in vitro studies on transfected cells and neuronal cell lines. researchgate.netnih.govoup.comnih.gov

Pregnane (B1235032) X Receptor (PXR)

Allopregnanolone is also an activator of the pregnane X receptor (PXR), a nuclear receptor known for its role in sensing foreign chemicals (xenobiotics) and regulating their metabolism. wikipedia.orgbiorxiv.org PXR is expressed in the brain, and its activation by endogenous ligands like allopregnanolone has been linked to significant neuroprotective effects. biorxiv.orgnih.govbiorxiv.org

Interestingly, research comparing allopregnanolone with its enantiomer (ent-ALLO), which does not activate GABAA receptors but does activate PXR, found that both compounds provided identical neuroprotective benefits. This strongly supports a GABAA receptor-independent mechanism for these specific protective actions, pointing directly to the role of PXR. pnas.org Furthermore, in-vitro studies have shown that allopregnanolone causes a dose-related activation of human PXR. biorxiv.org

Intracellular Signaling Pathways and Gene Expression

Allopregnanolone's influence extends to the fundamental cellular processes of proliferation and differentiation by activating specific intracellular signaling cascades and modulating gene expression.

Activation of Neurogenic and Oligodendrogenic Signaling Pathways

Allopregnanolone is recognized as a potent promoter of endogenous regeneration in the brain, capable of inducing both neurogenesis (the formation of new neurons) and oligodendrogenesis (the formation of new oligodendrocytes). frontiersin.orgresearchgate.netnih.gov This regenerative capacity is critical for brain plasticity and repair. mdpi.com

The primary mechanism for initiating neurogenesis involves allopregnanolone's action on GABAA receptors in neural stem and progenitor cells (NSCs/NPCs). frontiersin.orgresearchgate.net In these immature cells, activation of the GABAA receptor leads to an efflux of chloride ions, causing membrane depolarization. researchgate.net This depolarization activates L-type voltage-gated calcium channels, resulting in a rapid influx of calcium. researchgate.netnih.gov The rise in intracellular calcium acts as a critical second messenger, activating calcium-dependent kinases and the transcription factor CREB (cAMP response element-binding protein). researchgate.netmdpi.com This signaling cascade ultimately upregulates the expression of genes that promote mitosis and cell proliferation while downregulating genes that inhibit the cell cycle. frontiersin.orgnih.govnih.gov

In addition to promoting the birth of new neurons, allopregnanolone also enhances the generation of oligodendrocytes, the cells responsible for producing myelin in the central nervous system. frontiersin.orgnih.govconicet.gov.ar Studies in mouse models of Alzheimer's disease have shown that chronic administration of allopregnanolone promotes oligodendrogenesis and increases markers of white matter generation, which is crucial for maintaining neural communication. nih.gov

Regulation of Cell Cycle Genes

Allopregnanolone directly influences cell proliferation by regulating the expression of key cell cycle genes. nih.govnih.gov This effect is particularly evident in neural progenitor cells (NPCs) and human neural stem cells (hNSCs). nih.govnih.gov

Microarray analysis, validated by RT-PCR and Western blots, has revealed that allopregnanolone treatment leads to a significant upregulation of genes that drive the cell cycle forward and promote mitosis. nih.govnih.gov Concurrently, it inhibits the expression of genes that act as repressors of cell proliferation. nih.govnih.gov This dual action effectively shifts the cellular machinery towards a pro-proliferative state.

This regulation is a direct consequence of the intracellular signaling initiated by allopregnanolone. The activation of the GABAA receptor and the subsequent influx of calcium through L-type channels provide the trigger for these changes in gene expression. nih.govnih.gov The entire process, from receptor binding to gene transcription, culminates in a significant, dose-dependent increase in the proliferation of NPCs and hNSCs. nih.govnih.gov This demonstrates a fundamental mechanism by which allopregnanolone can contribute to brain plasticity and repair. nih.govnih.gov

Induction of Intracellular Calcium Flux

Research indicates that allopregnanolone can induce an increase in intracellular calcium levels. dntb.gov.ua In embryonic hippocampal neurons, this rise in intracellular calcium has been correlated with their proliferative potential. conicet.gov.ar Furthermore, studies have shown that allopregnanolone can prevent the reduction in NMDA receptor-mediated calcium influx caused by certain neurotoxins. csic.es This suggests a role for allopregnanolone in modulating calcium signaling pathways, which are crucial for various neuronal functions, including synaptic plasticity and cell survival. csic.es The neurogenic and regenerative mechanisms of allopregnanolone are thought to be mediated, in part, through the L-type calcium channel. nih.gov

Modulation of Mitochondrial Function

Allopregnanolone plays a role in modulating mitochondrial function. Mitochondria are essential for the synthesis of neurosteroids, including allopregnanolone itself, as they are the site of the initial conversion of cholesterol to pregnenolone (B344588). frontiersin.orgfrontiersin.org Allopregnanolone has been shown to protect neurons from apoptosis by directly inhibiting the mitochondrial permeability transition pore. nih.gov

Studies in animal models of Alzheimer's disease have demonstrated that allopregnanolone can reverse bioenergetic deficits by potentiating brain mitochondrial bioenergetics. nih.gov This is achieved by increasing brain glucose metabolism while inhibiting fatty acid metabolism. nih.gov The modulation of mitochondrial function by allopregnanolone is believed to be a key component of its neuroprotective effects. nih.gov Upstream regulatory pathway analysis suggests that allopregnanolone's effects on mitochondrial bioenergetics are mediated through the regulation of mitochondrial biogenesis and key mitochondrial enzymes. nih.gov

Interactive Data Tables

Table 1: Receptor Interactions of Allopregnanolone

Receptor/TargetType of ModulationReference(s)
GABA-A ReceptorPositive Allosteric Modulator nih.govwikipedia.orgfrontiersin.org
Nicotinic Acetylcholine (B1216132) (nACh) ReceptorNegative Allosteric Modulator wikipedia.org
5-HT3 ReceptorNegative Allosteric Modulator wikipedia.org
Pregnane X Receptor (PXR)Agonist mdpi.com
L-type Calcium ChannelModulator nih.gov
Mitochondrial Permeability Transition PoreInhibitor nih.gov

Preclinical Research Applications and Animal Models

Neuropsychiatric and Neurological Disorder Models

Studies in Stress-Induced Depression and Anxiety Models

Animal models of stress-induced depression and anxiety have been instrumental in elucidating the role of allopregnanolone (B1667786) in mood regulation. frontiersin.orgsci-hub.se In rodents, prolonged stress correlates with a decrease in allopregnanolone biosynthesis within the corticolimbic circuitry, which is involved in regulating fear and anxiety-like behaviors. frontiersin.org Studies have consistently shown that stress-induced models of depression, such as social isolation and chronic unpredictable stress, lead to decreased levels of allopregnanolone in key brain regions. nih.govresearchgate.net

Research has demonstrated that both the direct administration of allopregnanolone and the use of agents that increase its endogenous production can reduce depressive-like behaviors in animal models like the forced swim test. nih.govresearchgate.net For instance, the administration of selective serotonin (B10506) reuptake inhibitors (SSRIs) has been found to normalize the stress-induced reduction of allopregnanolone in the brains of rodents. frontiersin.org Furthermore, preclinical evidence suggests that allopregnanolone's anxiolytic effects are mediated through its potentiation of GABAergic transmission, which has a calming effect on the central nervous system.

Table 1: Effects of Allopregnanolone in Stress-Induced Depression and Anxiety Models

Animal Model Key Findings Reference
Social Isolation in Mice Reversal of decreased brain allopregnanolone mediates the anti-aggressive action of fluoxetine. frontiersin.org
Stress-Induced Models (e.g., social isolation, chronic unpredictable stress) Consistent decrease in allopregnanolone levels in limbic brain areas. nih.govresearchgate.net
Forced Swim Test Direct administration of allopregnanolone reduces depressive-like behaviors. nih.govresearchgate.net
Rodent Models Chronic administration of allopregnanolone was associated with significant reductions in anxiety-like behaviors.

Research on Synaptic Dysfunction in Parkinsonism Models

In animal models of Parkinson's disease (PD), such as those induced by 6-hydroxydopamine (6-OHDA), allopregnanolone has been investigated for its effects on synaptic plasticity. nih.gov Studies in rats have shown that dopamine (B1211576) depletion impairs long-term potentiation (LTP), a key cellular mechanism of learning and memory, in the CA1 region of the hippocampus. nih.gov This impairment is accompanied by a significant decrease in the levels of crucial synaptic proteins, including postsynaptic density protein 95 (PSD-95), neurexin-1 (Nrxn1), and neuroligin (Nlgn). nih.gov

Treatment with allopregnanolone has been shown to abolish these abnormalities in both synaptic electrophysiology and protein levels, suggesting that it may help maintain synaptic integrity in the mesolimbic pathway. nih.gov In MPTP-lesioned mouse models of PD, allopregnanolone administration has been found to restore dopaminergic neurons and improve motor performance. d-nb.inforesearchgate.net These findings highlight the potential of allopregnanolone in mitigating the synaptic deficits associated with parkinsonism. nih.gov

Models of Traumatic Brain Injury and Ischemia

Allopregnanolone has demonstrated significant neuroprotective effects in animal models of traumatic brain injury (TBI) and cerebral ischemia. nih.govnih.gov In rat models of TBI, treatment with allopregnanolone has been shown to reduce apoptosis (programmed cell death) by decreasing the expression of pro-apoptotic proteins like caspase-3 and Bax. nih.gov It also reduces the inflammatory response, evidenced by a decrease in the size of glial fibrillary acid protein (GFAP)-positive astrocytes at the injury site. nih.gov Functionally, rats treated with allopregnanolone after TBI show improved performance in spatial learning tasks. nih.gov

Similarly, in models of cerebral ischemia, such as those induced by cardiac arrest and cardiopulmonary resuscitation, allopregnanolone protects vulnerable neuronal populations, including hippocampal CA1 neurons and cerebellar Purkinje cells. nih.gov Studies in male rats have shown that allopregnanolone is a potent neuroprotectant against focal ischemia. nih.gov Furthermore, research indicates that allopregnanolone can reduce the production of pro-inflammatory cytokines like interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) early after TBI, which may contribute to its ability to reduce cerebral edema and promote functional recovery. nih.gov

Table 2: Neuroprotective Effects of Allopregnanolone in TBI and Ischemia Models

Model Key Findings Reference
Rat Model of TBI Reduced apoptosis and astrogliosis; improved cognitive performance. nih.gov
Mouse Model of Cardiac Arrest/CPR Protected cerebellar Purkinje cells from ischemic damage. nih.gov
Rat Model of TBI Attenuated the production of proinflammatory cytokines (IL-1β, TNF-α). nih.gov

Investigations in Seizure and Excitotoxicity Models (e.g., Glaucoma, Epilepsy)

Allopregnanolone exhibits broad-spectrum anticonvulsant activity in a variety of animal seizure models. ucdavis.edu It is effective against seizures induced by pentylenetetrazol (PTZ), bicuculline, and in the 6 Hz seizure model. ucdavis.edunih.gov It is also potent against fully kindled seizures in the amygdala kindling model of temporal lobe epilepsy. ucdavis.edu In a rat model of mesial temporal lobe epilepsy, allopregnanolone treatment delayed the onset of spontaneous seizures and reduced the frequency of interictal spikes and fast ripples in the hippocampus, a brain region critical for seizure generation. uc.ptnih.gov

In the context of excitotoxicity, such as that seen in glaucoma, allopregnanolone has shown neuroprotective effects on retinal neurons. nih.gov In an ex vivo rat glaucoma model, allopregnanolone protects retinal ganglion cells, and this effect is mediated, at least in part, by its interaction with GABAA receptors and modulation of autophagy. nih.gov These findings suggest that allopregnanolone could be a therapeutic candidate for conditions characterized by neuronal hyperexcitability and excitotoxic cell death. uc.ptnih.gov

Affective, Motivation, and Reward System Research in Animal Models

Research in animal models indicates that progestins, including allopregnanolone, can influence motivated behaviors. nih.gov The neurosteroid has been shown to have effects on affective, motivated, and reward processes. nih.govscienceopen.com Studies using animal models have explored the role of allopregnanolone in the neural circuits underlying motivation and reward, such as the mesolimbic dopamine system. researchgate.net

In rats, fluctuations in progestin levels are associated with changes in motivated behaviors like feeding and sexual behavior. nih.gov Furthermore, the rewarding value of brain stimulation is enhanced when progestin levels are high, which is correlated with increased dopamine levels in the ventral tegmental area and nucleus accumbens. nih.gov These findings suggest that allopregnanolone may play a role in modulating the brain's reward pathways. nih.gov

Role in Neuroinflammation and Toll-Like Receptor Signaling Pathways

Allopregnanolone has been shown to possess anti-inflammatory properties in various models of neuroinflammation. d-nb.info In animal models of multiple sclerosis, allopregnanolone reduces demyelination, axonal injury, and microglial reactivity. d-nb.info It also attenuates the inflammatory responses of macrophages and microglia in vitro. d-nb.info

A key mechanism underlying these anti-inflammatory effects appears to be the modulation of Toll-like receptor (TLR) signaling pathways. mdpi.com Allopregnanolone can inhibit the activation of TLR4 and TLR2 in macrophages and microglial cells. mdpi.com It has been shown to inhibit the binding of crucial proteins necessary for TLR activation, thereby reducing the production of pro-inflammatory mediators. mdpi.com This modulation of TLR signaling highlights a significant pathway through which allopregnanolone may exert its neuroprotective and therapeutic effects in a range of neurological and neuropsychiatric disorders. researchgate.net

Behavioral and Cognitive Neuroscience Research

The neuromodulatory properties of allopregnanolone, primarily through its potent positive allosteric modulation of GABA-A receptors, position it as a key molecule in regulating various aspects of behavior and cognition. frontiersin.orgunica.it Preclinical studies utilizing Allopregnanolone-d5 and its non-deuterated counterpart have been instrumental in elucidating these roles.

Learning and Memory Studies in Animal Models

Research in animal models has demonstrated the complex influence of allopregnanolone on learning and memory. In rodent models of Alzheimer's disease, allopregnanolone has been shown to restore cognitive function and promote neurogenesis. alzdiscovery.orgalzforum.org For instance, in the 3xTgAD mouse model, allopregnanolone reversed cognitive and neurogenic deficits. nih.govnih.gov Studies have shown that it can increase the survival of newly generated neurons and restore hippocampal-dependent associative learning and memory. nih.govnih.gov Specifically, in aged non-transgenic mice, allopregnanolone significantly enhanced the survival of bromodeoxyuridine-positive cells, which is an indicator of cell proliferation, and improved performance in hippocampal-dependent learning and memory tasks. nih.gov

However, the effects of allopregnanolone on cognition are not universally beneficial and appear to be highly dependent on the dosing regimen. alzdiscovery.org While intermittent administration has shown positive effects, chronic exposure to allopregnanolone has been reported to impair learning and memory in mouse models of Alzheimer's disease and in wild-type mice. alzdiscovery.orgalzforum.org This highlights the importance of carefully designed preclinical studies to understand the nuances of its effects. In some contexts, allopregnanolone has been found to impair the encoding and retrieval of memories. core.ac.uk

Table 1: Effects of Allopregnanolone on Learning and Memory in Animal Models

Animal Model Key Findings Citations
3xTgAD Mouse Model Restored cognitive function and neurogenesis. alzdiscovery.orgalzforum.orgnih.govnih.gov
Reversed neurogenic and cognitive deficits. nih.gov
Increased survival of newly generated neurons. nih.govnih.gov
Aged Non-Transgenic Mice Increased survival of BrdU+ cells and improved hippocampal-dependent learning and memory. nih.gov
Wild-type Mice Chronic treatment resulted in cognitive dysfunction. alzdiscovery.org
Mouse Models of Alzheimer's Chronic treatment impaired learning and memory. alzdiscovery.orgalzforum.org

Stress Response Modulation in Preclinical Paradigms

Allopregnanolone plays a significant role in modulating the body's response to stress. Acute stress has been shown to increase the levels of allopregnanolone in the brain, which is thought to be a compensatory mechanism to restore the balance of GABAergic neurotransmission. unica.itmdpi.com Preclinical studies in rodents have been crucial in uncovering this relationship. For example, prolonged stress in rodent models has been associated with a downregulation of allopregnanolone biosynthesis in brain regions that regulate fear and anxiety. frontiersin.org

Research has shown that allopregnanolone can potently inhibit the activity of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. frontiersin.orgnih.gov In rodent models, a correlation has been observed between the brain's endogenous levels of allopregnanolone and the activity of the HPA axis, both at baseline and in response to stress. nih.gov In a mouse model of tic pathophysiology, acute stress was found to exacerbate tic-like behaviors through the action of allopregnanolone in the prefrontal cortex. biorxiv.orgnih.gov Studies in prenatally stressed rats have also been conducted to investigate the impact of early-life stress on neuroactive steroid responses in adulthood. ed.ac.uk

Social Behavior and Affective Regulation Models

The influence of allopregnanolone extends to the regulation of social and emotional behaviors. umich.edu Animal models have been instrumental in demonstrating the role of this neurosteroid in modulating affective states. For instance, in a social isolation rodent model of chronic stress, reduced levels of endogenous allopregnanolone were associated with depressive and anxiety-like behaviors. nih.gov Administration of exogenous allopregnanolone in this model was able to prevent the development of these behaviors and normalize deficits in neurogenesis. nih.gov

Furthermore, research in female rats has indicated that the conversion of progesterone (B1679170) to its 5α-reduced metabolites, including allopregnanolone, in the ventral tegmental area of the midbrain is crucial for initiating social and affective behaviors. umich.edu Studies in socially isolated animals have also revealed a decrease in brain allopregnanolone levels, which is linked to alterations in the dopaminergic system. nih.gov These findings underscore the importance of allopregnanolone in the neurobiology of social interaction and mood regulation.

Table 2: Allopregnanolone's Role in Stress and Social Behavior

Research Area Animal Model Key Findings Citations
Stress Response Rodent Models Prolonged stress downregulates allopregnanolone biosynthesis in corticolimbic circuits. frontiersin.org
Mouse Model of Tic Pathophysiology Acute stress exacerbates tic-like behaviors via prefrontal cortex allopregnanolone. biorxiv.orgnih.gov
Social Behavior Social Isolation Rodent Model Reduced endogenous allopregnanolone is linked to depressive/anxiety-like behaviors. nih.gov
Female Rats Allopregnanolone in the ventral tegmental area is essential for social and affective behaviors. umich.edu
Socially Isolated Animals Decreased brain allopregnanolone levels are associated with altered dopaminergic signaling. nih.gov

Experimental Paradigms and Methodologies in Preclinical Research

The investigation of this compound's effects relies on a variety of sophisticated experimental models and techniques, both in vitro and in vivo.

In Vitro Cell Culture Models (e.g., Neuroprogenitor Cells, Neural Stem Cells, Hippocampal Neurons)

In vitro models provide a controlled environment to dissect the cellular and molecular mechanisms of allopregnanolone action. Studies have utilized cultures of neuroprogenitor cells, neural stem cells, and hippocampal neurons to demonstrate the pro-neurogenic effects of allopregnanolone. nih.gov Research has shown that allopregnanolone promotes the proliferation of rodent and human neural progenitor cells. nih.gov It has also been found to enhance neuronal differentiation in adult mouse neural stem cells. nih.gov Furthermore, in vitro experiments have revealed that allopregnanolone can induce a rapid increase in intracellular calcium in hippocampal neurons through a GABA-A receptor-activated L-type calcium channel, a mechanism linked to its proliferative effects. nih.gov

In Vivo Animal Models (e.g., Rodents, Transgenic Mice)

In vivo animal models are indispensable for understanding the systemic and behavioral effects of this compound in a whole organism. frontiersin.org Rodents, including rats and various strains of mice, are the most commonly used models. ed.ac.uknih.gov Transgenic mouse models, which are genetically engineered to mimic aspects of human diseases, are particularly valuable. oup.comcrownbio.com For example, the 3xTgAD mouse model of Alzheimer's disease has been extensively used to demonstrate the potential of allopregnanolone to reverse cognitive deficits and pathology. alzdiscovery.orgnih.govnih.gov Other models, such as the CGG knock-in mouse model of Fragile X-associated tremor/ataxia syndrome (FXTAS), have been used to explore the therapeutic potential of allopregnanolone for neurological disorders. frontiersin.org The use of deuterated internal standards like this compound is critical in these in vivo studies for accurate quantification of the compound in biological samples. ed.ac.uk

Stereotaxic Administration and Microdialysis Techniques

In preclinical neuroscience research, understanding the precise role of neurosteroids like allopregnanolone in specific brain circuits is fundamental. Stereotaxic administration and in-vivo microdialysis are powerful techniques that allow for the targeted delivery of substances and the subsequent measurement of neurochemical changes in discrete brain regions of animal models. nih.govbiospective.comrwdstco.com The deuterated isotopologue, this compound, is an indispensable tool in these advanced analytical methodologies, primarily serving as an internal standard for the accurate quantification of its endogenous, non-labeled counterpart. researchgate.netnih.gov

Stereotaxic surgery utilizes a three-dimensional coordinate system to accurately target specific locations within the brain. biospective.comrwdstco.com This allows researchers to perform microinjections of various agents directly into regions of interest, such as the hippocampus, amygdala, or prefrontal cortex. nih.govnih.gov Following such interventions, or in response to external stimuli like stress, microdialysis can be employed to sample the extracellular fluid from these precise locations. researchgate.net This technique involves implanting a small, semi-permeable probe that allows for the collection of neurotransmitters, metabolites, and neurosteroids from the brain's extracellular space for subsequent analysis.

The critical analytical challenge in these studies is the precise and reliable quantification of the minute concentrations of neurosteroids like allopregnanolone present in the collected microdialysate or tissue homogenates. This compound is ideally suited for this purpose. As a stable isotope-labeled internal standard (SIL-IS), it is chemically identical to endogenous allopregnanolone but has a higher molecular weight due to the replacement of five hydrogen atoms with deuterium (B1214612). rndsystems.comsigmaaldrich.com

In practice, a known quantity of this compound is added to the biological sample (e.g., brain tissue homogenate or microdialysate) at an early stage of sample preparation. nih.govmdpi.com This mixture is then processed through extraction, purification (often using High-Performance Liquid Chromatography - HPLC), and derivatization steps before final analysis by mass spectrometry, typically coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS). nih.govresearchgate.net

The mass spectrometer can differentiate between the endogenous allopregnanolone and the heavier this compound. nih.gov By comparing the signal intensity of the endogenous analyte to that of the known amount of the added internal standard, researchers can correct for any loss of analyte that may have occurred during the complex sample preparation and analysis process. This ensures a high degree of accuracy and precision in the final concentration measurement. researchgate.net

Detailed Research Findings

Preclinical studies have utilized these techniques to explore the dynamic changes in brain allopregnanolone levels in various behavioral and pathological models. For instance, research investigating the neurobiological basis of aggression and anxiety has used microinfusion of pharmacological agents into specific brain nuclei, followed by the measurement of local allopregnanolone concentrations using a deuterated internal standard for quantification. nih.gov In one such study, S-norfluoxetine was microinfused into the basolateral amygdala (BLA) of socially isolated mice. The subsequent analysis of brain tissue, which used deuterium-labeled allopregnanolone as an internal standard for GC-MS analysis, revealed a significant, threefold increase in allopregnanolone content specifically in the BLA. nih.gov This finding directly linked the local neurochemical action of S-norfluoxetine to the synthesis of a key modulatory neurosteroid in a brain region critical for emotional regulation.

The table below summarizes the application of deuterated allopregnanolone as an internal standard in a representative preclinical study.

Research Focus Animal Model Technique Brain Region Analyzed Role of this compound / Deuterated Analog Key Finding
Effects of local S-norfluoxetine on aggression and neurosteroid levels nih.govSocially Isolated Male MiceStereotaxic Microinfusion; GC-MSBasolateral Amygdala (BLA), Hippocampus, Olfactory Bulb, Frontal Cortex, StriatumInternal Standard (Allopregnanolone-d4) for quantification of endogenous allopregnanolone.Microinfusion of S-norfluoxetine into the BLA significantly increased allopregnanolone levels locally in the BLA and hippocampus. nih.gov

This methodological approach is crucial for elucidating the precise neurochemical mechanisms underlying the effects of potential therapeutics and for understanding how neurosteroid levels are altered in conditions such as stress, anxiety, and neurodegenerative diseases. researchgate.netmdpi.com

Analytical Methodologies and Isotope Applications with Allopregnanolone D5

Quantitative Analysis Techniques

The quantification of allopregnanolone (B1667786), facilitated by the use of Allopregnanolone-d5 as an internal standard, relies on highly sensitive and specific analytical techniques. These methods are essential for accurately measuring the low endogenous concentrations of this neurosteroid in biological fluids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone for the accurate measurement of allopregnanolone. nih.gov This technology combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. In this setup, this compound is added to biological samples as an internal standard to correct for any loss of analyte during sample preparation and analysis. nih.gov The use of a deuterated standard like this compound, which has a higher molecular weight than the endogenous compound, allows for their differentiation by the mass spectrometer. Research has demonstrated that LC-MS/MS methods can be developed and validated for the simultaneous quantification of allopregnanolone and other steroids in various biological matrices, including serum and plasma. nih.govthermofisher.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents an advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to conventional HPLC. When coupled with tandem mass spectrometry, UPLC-MS/MS provides a powerful tool for the quantification of allopregnanolone. nih.govnih.gov In these methods, this compound is employed as a surrogate standard for allopregnanolone and its isomers. nih.govresearchgate.net The enhanced chromatographic separation achieved with UPLC is particularly important for resolving allopregnanolone from its structurally similar isomers, ensuring accurate quantification. nih.govresearchgate.net For instance, a UPLC-MS/MS method was developed for the simultaneous measurement of allopregnanolone, its isomers, and testosterone (B1683101) in human serum, utilizing this compound as the internal standard for allopregnanolone and its isomers. nih.gov

Multiple Reaction Monitoring (MRM) Mode in Mass Spectrometry

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scanning mode used in tandem mass spectrometry for quantitative analysis. wikipedia.orgproteomics.com.au In an MRM experiment, a specific precursor ion (in this case, the molecular ion of allopregnanolone or this compound) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is selected in the third quadrupole for detection. wikipedia.org This process, known as a "transition," is highly selective and significantly reduces background noise, leading to enhanced sensitivity. proteomics.com.au For the analysis of allopregnanolone, MRM is conducted in positive electrospray ionization mode. nih.gov The concentrations of allopregnanolone and its isomers are calculated based on the measured response of the this compound surrogate standard. nih.gov This technique is a common choice for biomarker analysis and allows for the detection of multiple compounds in the same experiment. proteomics.com.au

Key Parameters in MRM Analysis of Allopregnanolone using this compound
ParameterDescriptionSignificance
Precursor IonThe specific m/z of the intact molecule (allopregnanolone or this compound) that is selected in the first stage of the mass spectrometer.Ensures that only ions of the target analyte and internal standard are passed on for fragmentation.
Product IonA specific fragment ion generated from the precursor ion in the collision cell, which is then selected in the second stage of the mass spectrometer.Provides a second layer of specificity, as only fragments characteristic of the analyte are detected.
TransitionThe specific pair of precursor and product ions monitored for a particular compound.Forms the basis of the quantitative measurement in MRM.

Electrospray Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry for the analysis of biomolecules, including steroids like allopregnanolone. emory.edu In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. emory.edu For the analysis of allopregnanolone and its deuterated standard, ESI is typically operated in the positive ion mode. nih.govexcelmale.com The efficiency of ESI can be influenced by the chemical properties of the analyte. For compounds with poor ionization efficiency like allopregnanolone, derivatization is often employed to enhance the signal. nih.gov

Method Development and Validation for Biological Matrices

The development of robust and reliable analytical methods for quantifying this compound in biological matrices is a multi-step process that involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. Validation of these methods is crucial to ensure their accuracy, precision, and reliability for research applications.

Sample Preparation Techniques (e.g., Protein Crash, Liquid-Liquid Extraction, Derivatization)

Effective sample preparation is critical for accurate quantification of allopregnanolone in complex biological matrices like plasma and serum. The primary goals are to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte of interest. news-medical.net

Protein Crash: This is a simple and common method for removing proteins from biological samples. news-medical.net It involves adding a solvent, typically acetonitrile (B52724) or methanol, to the sample to denature and precipitate the proteins. news-medical.net The precipitated proteins are then separated by centrifugation, and the supernatant containing the analyte is collected for further analysis. news-medical.netuzh.ch While effective at removing proteins, this method may not completely eliminate other interfering substances like phospholipids. news-medical.net

Liquid-Liquid Extraction (LLE): LLE is another widely used technique for sample cleanup. It involves partitioning the analyte between two immiscible liquid phases. For allopregnanolone, a common approach is to extract the sample with an organic solvent mixture, such as ethyl acetate (B1210297) and cyclohexane (B81311) or hexane (B92381) and ethyl acetate. nih.govnih.gov The organic layer containing the analyte is then separated, evaporated, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis. nih.govthermofisher.com

Derivatization: Due to the low abundance and sometimes poor ionization efficiency of allopregnanolone, derivatization is often employed to improve sensitivity and chromatographic performance. nih.gov This process involves chemically modifying the analyte to introduce a functional group that enhances its ionization in the mass spectrometer. For allopregnanolone, which contains a ketone group, derivatization reagents that react with this group are used. nih.govresearchgate.net For example, 1-amino-4-methylpiperazine (B1216902) (AMP) and 2-hydrazinopyridine (B147025) (2-HP) have been used to derivatize allopregnanolone, forming a hydrazone that is more readily ionized. nih.gov Another approach involves using a quaternary aminooxy reagent to derivatize the ketone group. nih.gov Derivatization has been shown to significantly lower the limit of quantification for allopregnanolone. nih.govnih.gov

Comparison of Sample Preparation Techniques for Allopregnanolone Analysis
TechniquePrincipleAdvantagesDisadvantages
Protein CrashPrecipitation of proteins using an organic solvent. news-medical.netSimple, fast, and inexpensive.May not effectively remove all interfering substances like phospholipids. news-medical.net
Liquid-Liquid Extraction (LLE)Partitioning of the analyte between two immiscible liquid phases.Effective at removing a wide range of interferences.Can be more time-consuming and labor-intensive than protein crash.
DerivatizationChemical modification of the analyte to improve its analytical properties. nih.govIncreases sensitivity and improves chromatographic separation. nih.govAdds an extra step to the workflow and requires careful optimization.

Chromatographic Separation of Allopregnanolone from Isomers

The accurate measurement of allopregnanolone is complicated by the presence of structurally similar isomers, such as pregnanolone (B1679072), epi-allopregnanolone, and isopregnanolone. nih.govresearchgate.net Effective chromatographic separation is therefore essential to distinguish allopregnanolone from these related compounds. Methods using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been successfully developed to resolve these isomers. nih.govresearchgate.net

In one such method, derivatization of the ketone groups on allopregnanolone and its isomers with a reagent like 1-amino-4-methylpiperazine (AMP) enhances chromatographic separation and ionization efficiency. nih.govresearchgate.net This allows for the clear distinction of allopregnanolone from isopregnanolone, epi-allopregnanolone, and pregnanolone in serum samples. nih.gov The development of these high-resolution chromatographic methods is crucial, as less specific methods like immunoassays can lead to inflated and inaccurate measurements due to cross-reactivity with these isomers. nih.gov

For instance, a study comparing an LC-MS/MS method to an ELISA for allopregnanolone quantification found that the ELISA significantly overestimated the levels, likely due to a lack of specificity and cross-reactivity with its isomers. nih.gov Another approach involves using a C18 column followed by a Sephadex LH-20 column to purify the pregnanolone fraction, which includes allopregnanolone and its three stereoisomers, before further separation by HPLC and analysis by gas chromatography-mass spectrometry (GC-MS). aesnet.org

Sensitivity and Accuracy Assessment in Research Assays

The use of this compound is central to developing highly sensitive and accurate research assays for quantifying endogenous allopregnanolone. nih.gov Immunoassays like radioimmunoassay (RIA) have been shown to overestimate allopregnanolone concentrations in biological matrices due to cross-reactivity with closely related metabolites. nih.gov In contrast, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that incorporate this compound as an internal standard offer significantly improved specificity and accuracy. nih.gov

Derivatization techniques are often employed to enhance the sensitivity of LC-MS/MS assays for low-abundance analytes like allopregnanolone. nih.govresearchgate.net By reacting the ketone group of allopregnanolone with a derivatizing agent, the ionization efficiency and chromatographic intensity are improved, leading to lower limits of quantification. nih.govresearchgate.net For example, a validated LC-MS/MS method using AMP derivatization achieved a lower limit of quantification (LLOQ) of 10.08 pg/mL for allopregnanolone. researchgate.net

The accuracy and precision of these assays are rigorously validated. Inter-assay and intra-assay precision are typically required to be within a coefficient of variation (%CV) of less than 15%. thermofisher.com The accuracy, determined by analyzing control materials, should also be within 15% of the target concentration. thermofisher.com

Table 1: Assay Validation Parameters

ParameterAcceptance CriteriaExample Value (LC-MS/MS)Reference
Lower Limit of Quantification (LLOQ)Defined and validated10.08 pg/mL for allopregnanolone researchgate.net
Linearity (Coefficient of Determination, r²)> 0.980.99 for allopregnanolone researchgate.net
Intra-assay Precision (%CV)<15%<15% thermofisher.com
Inter-assay Precision (%CV)<15%<15% thermofisher.com
Accuracy (% Deviation from Mean)<15%<15% thermofisher.com

Application as an Internal Standard and Surrogate Standard

Deuterium (B1214612) Labeling for Isotope Dilution Mass Spectrometry

This compound serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS), a gold-standard analytical technique for quantitative analysis. nih.govepa.gov In IDMS, a known quantity of the isotopically labeled standard (this compound) is added to the sample at the beginning of the analytical process. epa.gov Because the labeled standard is chemically identical to the endogenous analyte (allopregnanolone), it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during analysis. epa.gov

By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio remains constant despite variations in sample preparation and analysis. epa.gov The mass difference between allopregnanolone and this compound allows the mass spectrometer to distinguish between the two compounds. sigmaaldrich.com

Use in Quantifying Endogenous Allopregnanolone and Related Steroids

This compound is routinely used as a surrogate labeled standard for the quantification of not only allopregnanolone but also its isomers, including pregnanolone, epi-allopregnanolone, and isopregnanolone. nih.govresearchgate.net This is possible because these isomers share the same mass transitions in UPLC-MS/MS analysis. nih.gov This approach simplifies the analytical workflow by allowing a single internal standard to be used for multiple related analytes. nih.govresearchgate.net

Furthermore, this compound can be included in broader steroid panels to quantify a range of steroid hormones simultaneously. thermofisher.complos.org For example, a comprehensive LC-MS/MS method was developed to analyze 17 different steroids in human primary teeth, where Allopregnanolone-d4 was used as the internal standard for endogenous allopregnanolone. plos.org Similarly, it has been used in methods to quantify various androgenic and estrogenic steroids in serum. thermofisher.com

Facilitating Compound Tracking and Quantification in Biological Systems

The use of isotopically labeled standards like this compound is fundamental for accurately tracking and quantifying compounds within complex biological matrices such as serum, plasma, and tissue. nih.govfrontiersin.org The distinct isotopic signature of this compound allows it to be differentiated from its non-labeled, endogenous counterpart. scbt.com This is crucial for studies investigating the pharmacokinetics and metabolism of exogenously administered allopregnanolone, as it allows researchers to distinguish between the administered drug and the body's natural production. frontiersin.org

Isotopic Labeling for Metabolic Tracing and Pathway Elucidation

Isotopically labeled compounds are powerful tools for tracing metabolic pathways. While direct studies specifically detailing the use of this compound for metabolic tracing are not prevalent in the provided search results, the principle of using such compounds is well-established. scbt.com The deuterium atoms on this compound act as a label that can be followed as the molecule undergoes metabolic transformations.

The metabolism of allopregnanolone involves enzymes such as 3α-hydroxysteroid dehydrogenases (3α-HSD) and 20α-hydroxysteroid dehydrogenase (20α-HSD). mdpi.com By administering this compound and analyzing the resulting metabolites using mass spectrometry, researchers could potentially trace its conversion to other steroid species, providing insights into the activity of these enzymatic pathways in various physiological and pathological states. mdpi.comnih.gov This approach helps in understanding the dynamics of neurosteroid metabolism and how it might be altered in different conditions. nih.gov

Tracing Allopregnanolone Synthesis and Degradation Pathways in Experimental Systems

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern analytical neurochemistry, providing a powerful tool for tracing the metabolic fate of neurosteroids in complex biological systems. This compound is a deuterated analog of allopregnanolone, meaning specific hydrogen atoms in the molecule have been replaced with deuterium, a heavy isotope of hydrogen. This substitution increases the molecular weight of the compound without significantly altering its chemical properties, allowing it to be distinguished from its naturally occurring (endogenous) counterpart by mass spectrometry (MS). This characteristic is invaluable for metabolic studies, as it enables researchers to administer the labeled compound and precisely track its conversion into various metabolites, thereby mapping its synthesis and degradation pathways without interference from the body's own neurosteroid pools. capes.gov.br

The primary synthesis pathway for allopregnanolone in the brain begins with progesterone (B1679170). nih.gov Progesterone is first converted to 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase. Subsequently, 5α-DHP is converted to allopregnanolone by 3α-hydroxysteroid dehydrogenase (3α-HSD). nih.govpnas.org The reverse reaction, the conversion of allopregnanolone back to 5α-DHP, is also possible and represents a key step in its degradation. diva-portal.org

In experimental research, deuterated precursors or this compound itself can be introduced into in vitro models, such as brain tissue homogenates, or administered to in vivo animal models. pnas.orgdiva-portal.orgoup.com By subsequently extracting steroids from these systems and analyzing them using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), scientists can identify and quantify the deuterated metabolites. pnas.orgbiorxiv.orgnih.gov For instance, a study investigating the effects of protracted social isolation in mice measured the brain concentrations of allopregnanolone and its precursor, 5α-DHP, revealing significant decreases in both compounds, which provides insight into the regulation of this specific metabolic pathway under stress conditions. pnas.org Another study in rats involved intravenous injection of allopregnanolone and subsequent analysis of brain and plasma, which found that its precursor, 5α-DHP, was a major metabolite, confirming the reversibility of the pathway. diva-portal.org

These tracing methodologies are critical for understanding how various physiological or pathological states, such as stress or neurodegenerative diseases, affect neurosteroid metabolism. pnas.orgnih.gov The precise quantification afforded by using deuterated internal standards is essential for detecting subtle but significant changes in enzyme activity and pathway dynamics. capes.gov.broup.com

Table 1: Research Findings on Allopregnanolone Metabolism in Rat Brain
Experimental ConditionAdministered CompoundKey Metabolites Detected in BrainMajor FindingReference
Intravenous InjectionAllopregnanolone5α-dihydroprogesterone (5α-DHP), IsoallopregnanoloneDemonstrates the in vivo conversion of allopregnanolone back to its metabolic precursor (5α-DHP) and its epimer (isoallopregnanolone), indicating a high converting capacity within the brain. diva-portal.org
Intravenous InjectionIsoallopregnanoloneAllopregnanolone, 6α-hydroxylated isoallopregnanolone, 5α-dihydroprogesteroneShows that isoallopregnanolone can be converted into allopregnanolone, suggesting the brain can regulate the balance between these two epimers. diva-portal.org
Swim StressEndogenous ResponseAllopregnanolone, Pregnenolone (B344588)Significant elevations in frontal cortex levels of allopregnanolone were observed, suggesting stress accelerates its synthesis pathway. capes.gov.br

Investigating Neurosteroid Flux across Biological Barriers in Research Models

Understanding the movement of neurosteroids between the peripheral circulation and the central nervous system (CNS) is fundamental to neuroendocrinology. This movement, or flux, is primarily regulated by the blood-brain barrier (BBB), a highly selective interface that protects the brain. mdpi.comnih.gov Investigating how compounds like allopregnanolone cross the BBB is crucial for understanding their physiological roles and therapeutic potential. This compound serves as an essential tool in these investigations.

Because neurosteroids like allopregnanolone are produced both in the brain and in peripheral glands, simply measuring the total amount in the brain does not reveal how much has been transported from the bloodstream. frontiersin.org By administering this compound systemically (e.g., via intravenous or subcutaneous injection) to a research model, scientists can specifically track the quantity of the labeled steroid that enters the brain tissue. capes.gov.br The deuterium label allows analytical methods like LC-MS/MS to differentiate the exogenously administered this compound from the endogenous allopregnanolone that was already present. biorxiv.orgnih.govhelsinki.fi This approach provides a direct and accurate measurement of BBB transport kinetics. nih.gov

Research models for studying this flux are varied. In vivo models, typically involving rats or mice, allow for the direct measurement of labeled steroid accumulation in different brain regions after peripheral administration. capes.gov.brdiva-portal.org For example, one study administered allopregnanolone to rats and measured its concentration, along with its metabolites, in both plasma and brain, finding that the injected steroid and its key metabolites were predominantly present in the brain, indicating significant flux across the BBB. diva-portal.org In vitro models, such as those using primary brain microvessel endothelial cells or immortalized cell lines, create an artificial BBB that can be used to study the specific transport mechanisms—whether passive diffusion or carrier-mediated transport—in a controlled environment. nih.govswiss3rcc.org These models allow for the introduction of transport inhibitors to elucidate the roles of specific proteins, like efflux transporters, in regulating neurosteroid passage. nih.govmdpi.com

Such studies are critical for determining the extent to which peripheral sources contribute to the brain's neurosteroid pool and how this flux might be altered in disease states or by therapeutic interventions.

Table 2: Research Findings on Allopregnanolone Flux and Distribution in Rat Models
Research ModelAdministered CompoundMeasurement SiteKey Finding Related to FluxReference
Adult Rat (in vivo)Allopregnanolone (8 mg/kg, s.c.)Frontal CortexFollowing subcutaneous injection, concentrations of allopregnanolone and its epimer, epiallopregnanolone, were significantly elevated in the brain, demonstrating effective transport across the BBB. capes.gov.br
Adult Rat (in vivo)Allopregnanolone (i.v. injection)Brain and PlasmaThe injected allopregnanolone and its major metabolites were found in higher concentrations in the brain compared to plasma, indicating preferential accumulation in the CNS after crossing the BBB. diva-portal.org
Adult Rat (in vivo)Isoallopregnanolone (i.v. injection)Brain and PlasmaMetabolites formed after injection were more evenly distributed between brain and plasma compared to allopregnanolone administration, suggesting different flux characteristics for the epimer. diva-portal.org

Future Directions and Emerging Research Avenues

Deeper Elucidation of Underexplored Mechanisms of Action

While the primary mechanism of allopregnanolone (B1667786) is understood to be the positive allosteric modulation of GABA-A receptors, ongoing research seeks to uncover more nuanced and novel pathways through which it exerts its effects. nih.govwikipedia.org

Novel Receptor Interactions and Downstream Signaling Cascades

The classical understanding of allopregnanolone's action centers on its potentiation of γ-aminobutyric acid (GABA) at GABA-A receptors. wikipedia.org However, recent studies are expanding this view, revealing interactions with other receptor systems. Research has identified that allopregnanolone can also act as a positive allosteric modulator of GABA-A-ρ receptors. wikipedia.org Furthermore, it exhibits negative allosteric modulation of nicotinic acetylcholine (B1216132) (nACh) receptors and 5-HT3 receptors. wikipedia.org

A particularly significant area of emerging research is the interaction of allopregnanolone with the pregnane (B1235032) xenobiotic receptor (PXR), a nuclear receptor involved in cholesterol metabolism. nih.govnih.gov Allopregnanolone can bind to PXR, and this interaction appears to influence its own synthesis and actions, potentially upstream of other factors like the translocator protein (TSPO). nih.gov The downstream signaling from these interactions is complex, involving not only GABAergic pathways but also glutamatergic and dopaminergic systems. nih.gov This suggests that allopregnanolone's effects are not limited to synaptic inhibition but extend to broader modulatory roles within the central nervous system.

Table 1: Novel and Established Receptor Targets for Allopregnanolone

Receptor Target Type of Modulation Implicated Signaling Pathway
GABA-A Receptor Positive Allosteric Modulator GABAergic
GABA-A-ρ Receptor Positive Allosteric Modulator GABAergic
nACh Receptor Negative Allosteric Modulator Cholinergic
5-HT3 Receptor Negative Allosteric Modulator Serotonergic

Long-Term Transcriptomic and Proteomic Responses in Preclinical Models

Beyond immediate receptor modulation, allopregnanolone induces lasting changes in gene and protein expression. In preclinical models of Alzheimer's disease, microarray analysis revealed that allopregnanolone increases the expression of genes that promote mitosis while inhibiting genes that suppress cell proliferation. nih.gov This aligns with its observed neurogenic effects. nih.gov

More recent transcriptomic studies using RNA sequencing on patient-derived cell lines have shown that allopregnanolone can induce divergent cellular responses depending on the underlying pathology. nih.gov For instance, in lymphoblastoid cell lines from individuals with postpartum depression (PPD), allopregnanolone induced a different set of differentially expressed genes compared to controls. nih.gov In the PPD-derived cells, network analysis pointed to the enrichment of terms related to synaptic activity and cholesterol biosynthesis. nih.gov These findings suggest that the therapeutic effects of allopregnanolone may stem from its ability to activate unique and potentially corrective molecular pathways in a context-dependent manner. nih.gov

Table 2: Summary of Allopregnanolone-Induced Transcriptomic Changes

Model System Key Findings Implicated Processes
Rat Hippocampal Neuroprogenitor Cells Increased expression of mitotic genes; Decreased expression of cell proliferation inhibitors. Neurogenesis, Cell Cycle Control

Development of Advanced Preclinical Models

To better understand the multifaceted actions of allopregnanolone, researchers are moving towards more sophisticated preclinical models that can more accurately replicate human neurological and neuropsychiatric conditions.

Refined Genetic and Pharmacological Models of Neuropsychiatric and Neurological Disorders

The use of transgenic animal models has been instrumental in elucidating the therapeutic potential of allopregnanolone, particularly in the context of neurodegenerative diseases. The triple transgenic mouse model of Alzheimer's disease (3xTgAD) has been widely used to demonstrate that allopregnanolone can promote neurogenesis, increase the survival of new neurons, and reduce the β-amyloid pathology characteristic of the disease. nih.govresearchgate.net These models allow for the investigation of allopregnanolone's effects at different stages of disease progression, providing crucial preclinical evidence for its disease-modifying potential. researchgate.net Such refined models are essential for predicting efficacy and understanding the long-term consequences of treatment. nih.gov

In Vitro Co-culture and Organoid Models for Complex Interactions

The complexity of the brain, with its myriad of interacting cell types, presents a challenge for traditional in vitro studies. The development of 3D organoid and co-culture systems offers a promising avenue to model these intricate interactions in a controlled environment. sciltp.comnih.govnih.gov Organoids, which are self-organizing 3D structures grown from stem cells, can recapitulate aspects of organ architecture and function. nih.govresearchgate.net Brain organoids, for example, can be used to study the effects of neurosteroids like allopregnanolone on neuronal development, synaptogenesis, and glial-neuronal communication. Co-culture systems, which combine different cell types such as neurons, astrocytes, and microglia, can further elucidate the cell-specific responses to allopregnanolone and its role in neuroinflammation and neuroprotection. nih.gov These advanced in vitro models will be invaluable for dissecting the complex cellular and molecular mechanisms underlying allopregnanolone's actions.

Integration of Multi-Omics Approaches in Neurosteroid Research

To capture a holistic understanding of allopregnanolone's impact, future research will increasingly rely on the integration of multiple high-throughput "omics" technologies. Multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular landscape of a cell or tissue in response to a given stimulus. mdpi.com

Applying these approaches to neurosteroid research can reveal how allopregnanolone modulates complex biological networks. For example, combining transcriptomic data on gene expression changes with proteomic data on protein abundance and post-translational modifications can uncover post-transcriptional regulatory mechanisms that are crucial for the cellular response. nih.gov As demonstrated in studies on PPD, transcriptomics has already begun to reveal the divergent cellular responses to allopregnanolone. nih.gov Integrating this with proteomic and metabolomic data could identify key biomarkers for treatment response and provide deeper insights into the specific pathways that are altered in different neuropsychiatric and neurological disorders. This comprehensive systems-level approach will be critical for advancing the therapeutic development of neurosteroids like allopregnanolone.

Metabolomics and Lipidomics for Comprehensive Steroid Profiling

Metabolomics, particularly the targeted analysis of the steroid metabolome, has become an indispensable tool for understanding the nuances of neurosteroid biosynthesis and metabolism. endocrine-abstracts.org High-throughput analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), allow for the simultaneous quantification of a wide array of steroid precursors and metabolites from a single sample. nih.gov This comprehensive profiling provides a "fingerprint" of adrenal and gonadal function, revealing subtle shifts in steroidogenic pathways that may be indicative of pathological states. endocrine-abstracts.orgnih.gov

The use of deuterated internal standards like Allopregnanolone-d5 is crucial in these mass spectrometry-based methods to correct for sample preparation variability and matrix effects, ensuring high precision and accuracy. researchgate.net By applying these metabolomic approaches, researchers can identify novel biomarkers for various conditions and better understand how factors like stress, disease, and therapeutic interventions impact the entire steroid landscape, not just a single compound. ugent.be This holistic view is essential for developing targeted therapies that can restore balance to dysregulated steroid systems.

Proteomics for Receptor and Enzyme Characterization

Proteomics offers a powerful lens through which to examine the proteins that govern allopregnanolone's effects, from its synthesis to its receptor-mediated actions. The primary enzymes responsible for its production are 5α-reductase (with isoforms type 1 and type 2) and 3α-hydroxysteroid dehydrogenase (3α-HSD). nih.govnih.gov Proteomic studies can quantify the expression levels of these enzymes in different brain regions and cell types, providing insight into the local capacity for allopregnanolone synthesis. nih.gov

The principal target of allopregnanolone's action is the γ-aminobutyric acid type A (GABA-A) receptor, where it acts as a potent positive allosteric modulator. nih.gov However, research suggests a broader range of targets. Emerging evidence points to interactions with other receptors that could mediate its non-classical effects. mdpi.com These may include membrane progesterone (B1679170) receptors (mPRs) and the pregnane X receptor (PXR), which could be involved in anti-inflammatory and neuroprotective actions. oup.com Characterizing these protein targets and their downstream signaling pathways is a key future direction for fully understanding allopregnanolone's pleiotropic effects.

Protein TargetFunctionImplication for Allopregnanolone Action
5α-reductase (SRD5A1, SRD5A2) EnzymeCatalyzes the conversion of progesterone to dihydroprogesterone, a rate-limiting step in allopregnanolone synthesis. nih.gov
3α-hydroxysteroid dehydrogenase (3α-HSD) EnzymeCatalyzes the final step in allopregnanolone synthesis from dihydroprogesterone. nih.gov
GABA-A Receptor Ligand-gated ion channelPrimary target for allopregnanolone's modulatory effects on neuronal inhibition. nih.gov
Membrane Progesterone Receptors (mPRs) G-protein coupled receptorPotential intermediaries for non-classical anti-apoptotic actions of neurosteroids. oup.com
Pregnane X Receptor (PXR) Nuclear receptorMay be involved in regulating neurosteroid biosynthesis and mediating anti-inflammatory effects.

Translational Research Challenges in Preclinical Settings

Translating promising basic science findings on allopregnanolone into effective clinical therapies presents several challenges that require careful consideration in preclinical research.

Optimizing Preclinical Study Design for Complex Neurological Conditions

The therapeutic potential of allopregnanolone has been explored in a wide range of neurological conditions, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. nih.gov A significant challenge is that treatment paradigms developed in young animals with accelerated disease models may not translate successfully to chronic diseases in older human populations. nih.gov Optimizing preclinical design requires careful consideration of several factors:

Dose and Regimen: Studies have shown that a once-per-week treatment regimen can be optimal for promoting neurogenesis while reducing Alzheimer's pathology in mouse models, demonstrating that continuous exposure is not always superior. nih.govnih.gov

Formulation and Route: The low bioavailability of allopregnanolone necessitates the development of formulations, such as cyclodextrin-based solutions, that are suitable for various routes of administration (e.g., intravenous, intramuscular) to ensure adequate brain exposure. nih.govnih.gov

Relevant Models: Preclinical models must accurately reflect the complexity of the human condition, including factors like age, gender, and genetic risk factors, to improve the predictive value of the research. nih.gov

Bridging In Vitro and In Vivo Findings to Complex System Biology

A key challenge in translational neuroscience is bridging the gap between findings at the cellular level (in vitro) and outcomes in a whole organism (in vivo). In vitro studies are invaluable for dissecting molecular mechanisms, such as demonstrating that allopregnanolone can promote the differentiation of neural stem cells into neurons and oligodendrocytes. nih.gov However, confirming that this cellular effect translates into a functional improvement, such as restored cognitive function or remyelination within the complex biological system of a living animal, is a significant hurdle. nih.gov

For example, while allopregnanolone has been shown to promote the regeneration of neural progenitor cells both in vitro and in vivo in a mouse model of Alzheimer's disease, linking this regenerative capacity to a reversal of learning and memory deficits requires robust, long-term in vivo studies that can account for the multifaceted nature of the disease. nih.gov Successfully bridging this gap requires an iterative research process where in vivo observations guide new in vitro experiments to clarify mechanisms, and mechanistic insights from in vitro work are then tested for functional relevance in appropriate animal models.

Q & A

Q. How is Allopregnanolone-d5 utilized as an internal standard in neurosteroid quantification, and what methodological steps ensure accuracy?

this compound is deuterated to enable precise quantification via LC-ESI-MS/MS. As an internal standard, it compensates for matrix effects and extraction inefficiencies. Key steps include:

  • Derivatization with QAO reagent to enhance ionization efficiency .
  • Calibration curves spanning 0.05–100 ng/ml, with a lower quantification limit of 75 pg/ml (accuracy: 101%; precision: 2.2%) .
  • Protein removal via acetonitrile precipitation and vacuum drying to minimize interference .

Q. What synthetic considerations ensure high isotopic purity (>95%) in this compound for analytical applications?

  • Deuterium placement : Five deuterium atoms at positions 3, 5, 6, 7, and 17 (SMILES: O[C@]1([2H])C([2H])([2H])C[C@@]2(C)C@([H])C1([2H])[2H]) .
  • HPLC validation : Purity must exceed 95% to avoid cross-reactivity in hormone assays .
  • Storage : Maintain at +4°C to prevent deuterium exchange or degradation .

Q. Which preclinical models are validated for studying this compound pharmacokinetics and neurosteroid interactions?

  • Rodent models : Widely used for blood-brain barrier penetration studies due to conserved GABAA receptor pharmacology .
  • Human cell lines (e.g., HEK293): Express recombinant GABAA receptors to assess allosteric modulation .
  • In vitro assays : Cortical neuron cultures quantify neurosteroid-induced chloride influx via patch-clamp electrophysiology .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound recovery rates across heterogeneous tissue matrices?

  • Matrix-specific optimization : Adjust acetonitrile: PBS ratios (e.g., 1:1 for plasma vs. 2:1 for brain homogenates) .
  • Internal standard spiking : Add this compound before extraction to normalize recovery variations .
  • Cross-validation : Compare LC-MS/MS data with immunoassay results (e.g., ELISA) to identify matrix-induced artifacts .

Q. What statistical frameworks address variability in neurosteroid modulation studies using this compound?

  • Mixed-effects models : Account for inter-subject variability in dose-response experiments .
  • Power analysis : Use pilot data (e.g., mean ± SD of GABAA current potentiation) to determine sample sizes for preclinical trials .
  • Meta-analysis : Aggregate data from 1,841 publications (Web of Science, 1990–2023) to identify confounding variables (e.g., sex hormones, stress protocols) .

Q. How to optimize derivatization protocols for this compound in low-concentration biological samples?

  • Reagent-to-sample ratio : Use 75 µl QAO reagent per 100 µl sample to ensure complete keto-group derivatization .
  • Incubation time : Extend shaking to 10 minutes (1500 rpm) for samples with concentrations <1 ng/ml .
  • Sensitivity enhancement : Dilute derivatized samples 1:4 with 5% acetic acid in methanol to reduce ion suppression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.